2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE
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Overview
Description
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-butyl-5,6,7,8-tetrahydroquinoline with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce more saturated quinoline derivatives.
Scientific Research Applications
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the thiocarbamoyl group.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
2-Butylquinoline: Similar structure but without the tetrahydro modification.
Uniqueness
2-BUTYL-5,6,7,8-TETRAHYDROQUINOLINE-8-CARBOTHIOAMIDE is unique due to the combination of the butyl group, tetrahydro modification, and thiocarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
56717-29-4 |
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Molecular Formula |
C14H20N2S |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
2-butyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C14H20N2S/c1-2-3-6-11-9-8-10-5-4-7-12(14(15)17)13(10)16-11/h8-9,12H,2-7H2,1H3,(H2,15,17) |
InChI Key |
ZBFYHZDSGMEHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(CCCC2C(=S)N)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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